molecular formula C13H11N3O3S B5781682 N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide

N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide

Cat. No. B5781682
M. Wt: 289.31 g/mol
InChI Key: KDWZKECKKFGDJB-UHFFFAOYSA-N
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Description

“N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide” is an organic compound that contains nitrogen and is based on one or more atoms of nitrogen . It structurally resembles ammonia in that the nitrogen can bond up to three hydrogens, but it also has additional properties based on its carbon connectivity .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of aldehydes and ketones with ammonia or 1º-amines to form imine derivatives, also known as Schiff bases . The reaction is acid-catalyzed and reversible in the same sense as acetal formation . The pH for reactions which form imine compounds must be carefully controlled .


Molecular Structure Analysis

Amines are classified differently from alkyl halides and alcohols because nitrogen has a neutral bonding pattern of three bonds with a single lone pair . To classify amines, we look at the nitrogen atom of the amine and count the number of alkyl groups bonded to it .


Chemical Reactions Analysis

Amines seldom serve as leaving groups in nucleophilic substitution or base-catalyzed elimination reactions . Indeed, they are even less effective in this role than are hydroxyl and alkoxyl groups . While we will see another section that it is possible to coax the amine to serve as a leaving group .


Physical And Chemical Properties Analysis

Amines are organic compounds which contain and are often actually based on one or more atoms of nitrogen . Structurally amines resemble ammonia in that the nitrogen can bond up to three hydrogens, but amines also have additional properties based on their carbon connectivity .

Scientific Research Applications

Mechanism of Action

As weak bases, amines are good nucleophiles . Amines and Carbonyls react to form imine derivatives, also known as Schiff bases . Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .

Future Directions

The future directions of research into “N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide” and similar compounds could involve exploring their potential applications in various fields, such as medicine or materials science. Further studies could also focus on improving the synthesis methods and understanding the detailed mechanisms of their reactions .

properties

IUPAC Name

N-[(2-carbamoylphenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c14-11(17)8-4-1-2-5-9(8)15-13(20)16-12(18)10-6-3-7-19-10/h1-7H,(H2,14,17)(H2,15,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWZKECKKFGDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-carbamoylphenyl)carbamothioyl]furan-2-carboxamide

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